

Application Note: Laboratory Scale Synthesis of 5-Chloro-2-methoxypyridine

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Compound of Interest

Compound Name: 5-Chloro-2-methoxypyridine

CAS No.: 13473-01-3

Cat. No.: B1587985

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Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of **5-Chloro-2-methoxypyridine** (CAS: 13472-85-0). The procedure utilizes a regioselective nucleophilic aromatic substitution (

) of 2,5-dichloropyridine with sodium methoxide. This guide emphasizes process safety, reaction kinetics, and critical quality attributes (CQAs) required for pharmaceutical intermediate qualification. The protocol achieves high purity (>98%) and consistent yields (>90%) through a self-validating workflow.

Introduction & Retrosynthetic Analysis

5-Chloro-2-methoxypyridine is a versatile building block in medicinal chemistry, often employed in the synthesis of COX-2 inhibitors and various agrochemicals.

Route Selection

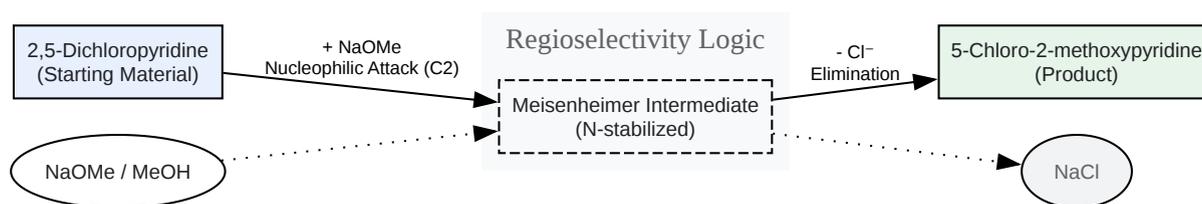
While direct halogenation of 2-methoxypyridine is possible, it often suffers from poor regioselectivity (yielding mixtures of 3- and 5-chloro isomers). The preferred route is the displacement of the C2-chlorine atom in 2,5-dichloropyridine.

Mechanistic Insight: Regioselectivity

The reaction proceeds via an addition-elimination mechanism ().

- Regiocontrol: The pyridine nitrogen atom exerts a strong electron-withdrawing effect, activating the C2 and C4 positions.
- C2 vs. C5: The C2 position is highly activated because the intermediate Meisenheimer complex is stabilized by the electronegative nitrogen (negative charge resides on the nitrogen). The C5 position is meta to the nitrogen and lacks this resonance stabilization, making it inert to nucleophilic attack under standard conditions.

Figure 1: Reaction Scheme and Mechanism



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Caption: The reaction proceeds via a stabilized Meisenheimer complex at the C2 position, ensuring high regioselectivity over the C5 position.

Experimental Protocol

Scale: 50 mmol (Laboratory Scale) Target Yield: 90-95% Purity Goal: >98% (HPLC area %)

Reagents and Equipment

Reagent	MW (g/mol)	Equiv.	Amount	Physical Property	Role
2,5-Dichloropyridine	147.99	1.0	7.40 g	White Solid	Substrate
Sodium Methoxide (25% in MeOH)	54.02	1.2	~13.7 mL	Liquid Solution	Nucleophile
Methanol (Anhydrous)	32.04	Solvent	40 mL	Solvent	Medium
Water	18.02	Quench	100 mL	Liquid	Quench
Ethyl Acetate / Hexanes	-	Extract	-	Solvent	Workup

Equipment:

- 250 mL Round Bottom Flask (RBF) with 2-neck adapter.
- Reflux condenser with drying tube (CaCl₂ or N₂ line).
- Magnetic stir bar and hotplate with temperature probe.
- Addition funnel (pressure-equalizing recommended).

Step-by-Step Procedure

Phase 1: Reaction Setup

- System Preparation: Oven-dry the 250 mL RBF and stir bar. Assemble the apparatus under a nitrogen atmosphere to prevent moisture ingress (water competes with methoxide, producing the impurity 5-chloro-2-hydroxypyridine).
- Dissolution: Charge 2,5-dichloropyridine (7.40 g, 50 mmol) and anhydrous Methanol (40 mL) into the RBF. Stir until fully dissolved at room temperature (RT).

Phase 2: Reagent Addition & Reaction

- Controlled Addition: Add the Sodium Methoxide solution (13.7 mL, 60 mmol) dropwise over 10 minutes.
 - Note: A mild exotherm may occur. Monitor internal temperature.
- Reflux: Heat the reaction mixture to reflux (~65°C).
- Kinetics Monitoring: Stir at reflux for 2–4 hours.
 - IPC (In-Process Control): Check TLC (10% EtOAc in Hexanes).
 - Criteria: Disappearance of starting material () and appearance of product ().

Phase 3: Workup & Isolation

- Quench: Cool the mixture to RT. Remove the solvent (MeOH) under reduced pressure (Rotavap) to roughly 20% of the original volume.
- Partition: Pour the concentrated residue into 100 mL of ice-cold water.
 - Observation: The product may precipitate as a solid or oil out.
- Extraction: Extract the aqueous layer with Ethyl Acetate (mL).[1]
 - Why: The product is lipophilic; inorganic salts (NaCl, excess NaOMe) remain in the aqueous phase.
- Wash & Dry: Wash the combined organic layers with Brine (50 mL). Dry over anhydrous .

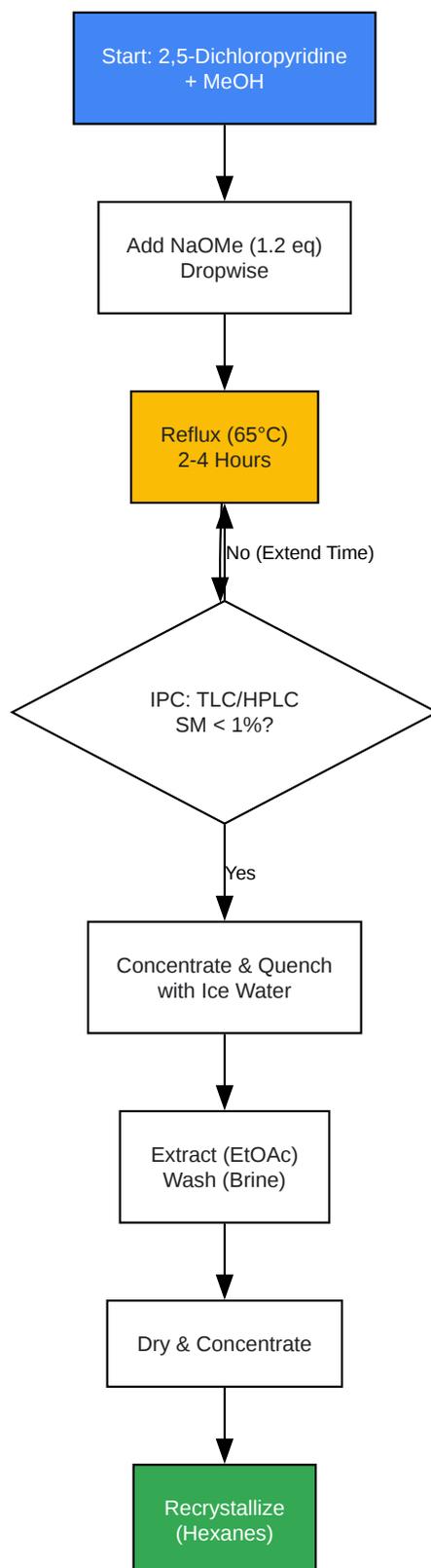
- Concentration: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product.

Phase 4: Purification

- Assessment: The crude material is typically a white to off-white crystalline solid (mp 68-70°C).
- Recrystallization (if needed): Recrystallize from minimal hot Hexane or a Hexane/EtOAc (9:1) mixture to achieve >99% purity.

Process Workflow & Logic

Figure 2: Experimental Workflow Diagram



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Caption: Step-by-step logic flow ensuring complete conversion before workup and purification.

Analytical Verification

To validate the synthesis, compare the isolated product against these standard spectral data points.

Proton NMR (NMR)

- Solvent:

[2]

- Key Signals:

- 3.92 ppm (3H, s,

): Diagnostic singlet for the methoxy group.

- 6.70 ppm (1H, d,

Hz, H-3): Doublet ortho to the methoxy group; shielded by electron donation.

- 7.50 ppm (1H, dd,

Hz, H-4): Doublet of doublets.

- 8.05 ppm (1H, d,

Hz, H-6): Doublet meta to nitrogen; most deshielded.

Mass Spectrometry (GC-MS / LC-MS)

- Molecular Ion (

): 143.0

- Isotope Pattern: Distinct 3:1 ratio for M (143) and M+2 (145) due to the single Chlorine atom.

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete extraction or volatility loss.	Re-extract aqueous layer; avoid high vacuum for prolonged periods if product is subliming.
Impurity: Hydrolysis	Water present in solvent/reagent.[3]	Use anhydrous MeOH; ensure glassware is dry.
Impurity: Bis-substitution	Excess NaOMe or extreme temp.	Strictly control stoichiometry (1.1–1.2 eq) and temperature (do not exceed 70°C).
Starting Material Remains	Old NaOMe reagent.	Titrate NaOMe solution or use fresh reagent.

Safety Considerations (HSE)

- Sodium Methoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle in a fume hood with gloves and eye protection.
- 2,5-Dichloropyridine: Irritant to eyes and respiratory system.
- Waste Disposal: Quenched aqueous layers will be basic (pH > 10). Neutralize with dilute HCl before disposal.

References

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Sources

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- [3. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-\(Methylthio\)-2-thioacetates and Alkyl 2-Amino-2-thioacetates \[organic-chemistry.org\]](#)
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